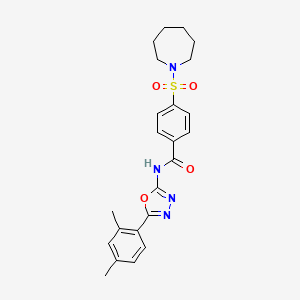

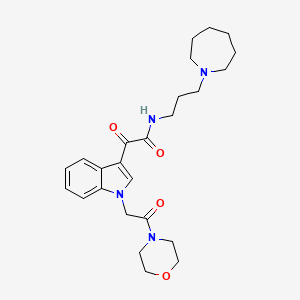

Methyl 2-(2-methoxypyridin-4-yl)acetate

Descripción general

Descripción

Methyl 2-(2-methoxypyridin-4-yl)acetate, also known as MMP-4, is a small molecule that has been studied for its potential to act as a therapeutic agent. MMP-4 is a derivative of the naturally occurring compound pyridine and is a member of the pyridinium class of compounds. It has been studied for its anti-inflammatory and anti-oxidant properties and has been shown to have potential applications in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A cornerstone of research on Methyl 2-(2-methoxypyridin-4-yl)acetate involves the development of efficient synthesis methods. Morgentin et al. (2009) described an efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, providing a high-yielding route suitable for large-scale synthesis and a rapid access to heterocyclic analogues Morgentin et al., 2009. Similarly, Katner and Brown (1990) explored novel preparations of thiazolo[5,4-c]pyridines and imidazo[4,5-c]pyridines, demonstrating the versatility of related compounds in synthesizing complex heterocycles Katner & Brown, 1990.

Applications in Photopolymerization and Biological Studies

The applications of Methyl 2-(2-methoxypyridin-4-yl)acetate extend into the realms of photopolymerization and biological research. Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, demonstrating its utility in nitroxide-mediated photopolymerization Guillaneuf et al., 2010. On the biological front, Du et al. (2018) identified new alkaloids from the stem tuber of Pinellia pedatisecta, one of which showed significant cytotoxicity against human cervical cancer HeLa cells, highlighting the potential medicinal applications of compounds related to Methyl 2-(2-methoxypyridin-4-yl)acetate Du et al., 2018.

Propiedades

IUPAC Name |

methyl 2-(2-methoxypyridin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-5-7(3-4-10-8)6-9(11)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSQOHVZTYEIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-methoxypyridin-4-yl)acetate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

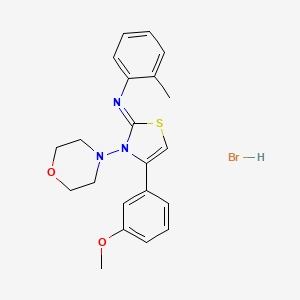

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2917076.png)

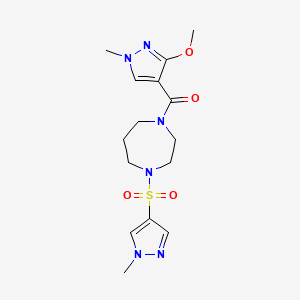

![3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2917084.png)

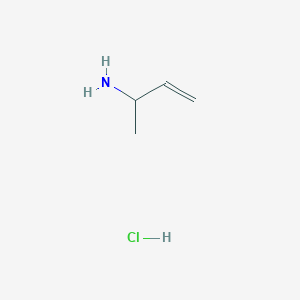

![3-[4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2917089.png)